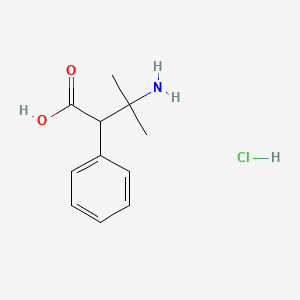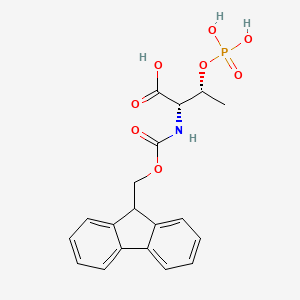
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride
Übersicht
Beschreibung
“3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 . It’s used in scientific research and has potential applications in various fields due to its unique properties and structure.
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, -C6H5), and a carboxylic acid group (-COOH) attached to a butanoic acid backbone .Wissenschaftliche Forschungsanwendungen
Reactivity and Derivative Formation
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride demonstrates interesting reactivity, particularly in the formation of tetrazole-containing derivatives. By replacing the terminal amino group with a tetrazol-1-yl fragment, derivatives such as 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate have been synthesized in significant yields (Putis, Shuvalova, & Ostrovskii, 2008).
Structural Analysis and Stereochemistry
X-ray crystallographic analysis has been used to determine the absolute stereochemistry of derivatives of 3-Amino-3-methyl-2-phenylbutanoic acid. This analysis is crucial for understanding the structural aspects of compounds like bestatin, which is known to inhibit aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Pharmacological Activity
Beta-substituted gamma-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride, have been identified for their pharmacological activity. Compounds like Phenibut, a nootropic agent, and Baclofen, a myorelaxant and analgesic, are examples of this class of compounds (Vasil'eva et al., 2016).
Quantum Computational and Docking Studies
Density functional theory calculations and molecular docking methods have been employed to study the interactions of derivatives of 2-phenylbutanoic acid, including 3-Amino-3-methyl-2-phenylbutanoic acid, with various receptors. These studies are essential for drug identification and understanding the molecular interactions of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-3-methyl-2-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASRDTVRPLBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)





![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)



![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)
